Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-
Description
Historical Trajectories in the Synthesis and Characterization of Analogues
The synthesis of benzodioxin-containing ethanones and their subsequent derivatives has been a subject of study for several decades. The primary synthetic routes to access these core structures often involve established organic reactions.
A common historical method for creating the ethanone (B97240) moiety on the benzene (B151609) ring of a pre-formed benzodioxin is the Friedel-Crafts acylation . For example, 1-(2,3-dihydrobenzo[b] scirp.orgscirp.orgdioxin-6-yl)ethanone is readily prepared by the Friedel-Crafts acylation of 1,4-benzodioxane (B1196944). nih.goviucr.org
Once the benzodioxin ethanone core is obtained, it serves as a versatile building block. A historically significant and widely used reaction is the Claisen-Schmidt condensation . In this reaction, the benzodioxin ethanone analogue is condensed with various substituted aldehydes in the presence of a base (like sodium hydroxide) to form chalcones. nih.govbiointerfaceresearch.com These α,β-unsaturated ketones are intermediates for a plethora of other heterocyclic compounds, such as pyrazolines, which can be formed through a subsequent Michael addition reaction with hydrazine (B178648) hydrate. biointerfaceresearch.com
The synthesis of the benzodioxin ring itself can be approached in various ways. For instance, 1,4-benzodioxane derivatives have been synthesized in multiple steps starting from commercially available precursors like gallic acid. This process involves esterification, followed by a reaction with 1,2-dibromoethane (B42909) to form the dioxane ring. scirp.orgscirp.org
Characterization of these analogues has consistently relied on a standard suite of spectroscopic techniques. The structures of newly synthesized compounds are routinely confirmed using Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and high-resolution mass spectrometry (HRMS). scirp.orgscirp.orgnih.gov X-ray crystallography has also been employed to determine the precise three-dimensional structure and conformation of these molecules in their solid state. nih.goviucr.orgresearchgate.net
Table 1: Spectroscopic Data for a Representative Analogue, (E)-1-(2,3-dihydrobenzo[b] scirp.orgscirp.orgdioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one
| Technique | Observed Data | Reference |
| FTIR (cm⁻¹) | 1655 (C=O), 1575 (C=C) | iucr.org |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.71 (d, 1H, β-CH), 7.92 (d, 2H, Ar-H), 7.62 (d, 2H, Ar-H), 7.23 (d, 1H, Ar-H), 7.21 (d, 1H, Ar-H), 7.01 (d, 1H, α-CH), 6.93 (s, 1H, Ar-H), 4.14 (m, 4H, O-CH₂) | iucr.org |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 196.1, 156.5, 149.8, 145.1, 133.5, 133.3, 129.0, 128.7, 122.1, 121.4, 121.3, 112.0, 106.8, 64.2 | iucr.org |
Current Research Landscape and Emerging Areas for Benzodioxin-Containing Ethanones
The current research interest in benzodioxin-containing ethanones and their derivatives is largely driven by their potential applications in medicinal chemistry and drug discovery. The benzodioxin moiety is considered a "privileged" structure, capable of interacting with a variety of biological targets.
Recent studies have focused on synthesizing libraries of these compounds to screen for various biological activities. scirp.orgscirp.org Key areas of investigation include:
Anticancer and Anti-inflammatory Activity : Various 1,4-benzodioxane derivatives have demonstrated notable anti-inflammatory and anticancer properties. scirp.orgscirp.org Chalcones and pyrazolines derived from benzodioxin ethanones have been synthesized and evaluated for their potential as anticancer agents, with some compounds showing promising results in docking studies against cancer-related proteins. biointerfaceresearch.com
Enzyme Inhibition : Derivatives of benzodioxin ethanones are being explored as enzyme inhibitors. For example, chalcones based on the 1,4-benzodioxan scaffold have been designed and evaluated as inhibitors of human monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases. nih.gov Other research has investigated benzodioxole derivatives as α-amylase inhibitors for potential antidiabetic applications. nih.gov
Antimicrobial Agents : The antimicrobial activity of the 1,4-benzodioxane moiety has been established, with research indicating that these compounds can target bacterial enzymes like FabH. biointerfaceresearch.com
Cardiovascular Applications : Researchers have synthesized and screened 1,4-benzodioxine derivatives as inhibitors of platelet aggregation, identifying compounds with significant antithrombotic activity. nih.gov
Emerging research focuses on creating novel derivatives through multi-component reactions, which offer an efficient and economical way to produce a diverse range of compounds for high-throughput screening. biointerfaceresearch.com Furthermore, computational methods like molecular docking and ADME (absorption, distribution, metabolism, and excretion) prediction are increasingly integrated into the research workflow to design molecules with improved drug-likeness and pharmacokinetic properties before their synthesis. biointerfaceresearch.com
Table 2: Investigated Biological Activities of Benzodioxin Ethanone Analogues
| Analogue Class | Starting Material | Investigated Activity | Reference |
| Pyrazolines | 1,4-(benzodioxan-6-yl)-methyl ketone | Antimicrobial, Anticancer | biointerfaceresearch.com |
| Chalcones | 1-(2,3-dihydrobenzo[b] scirp.orgscirp.orgdioxin-6-yl)ethanone | Monoamine Oxidase B Inhibition | nih.gov |
| Carboxylic Acid Amides | Gallic Acid (to form benzodioxane ring) | Anti-inflammatory, Anticancer | scirp.orgscirp.org |
| Substituted Benzodioxines | 1,4-Benzodioxine derivatives | Platelet Aggregation Inhibition | nih.gov |
| Benzodioxole Carboxamides | 2-(benzo[d] scirp.orgnih.govdioxol-5-yl)acetic acid | α-Amylase Inhibition | nih.gov |
Structure
3D Structure
Properties
CAS No. |
647029-21-8 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
1-(4H-1,3-benzodioxin-5-yl)ethanone |
InChI |
InChI=1S/C10H10O3/c1-7(11)8-3-2-4-10-9(8)5-12-6-13-10/h2-4H,5-6H2,1H3 |
InChI Key |
LKQRLQZTNSXJMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2COCOC2=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Ethanone, 1 4h 1,3 Benzodioxin 5 Yl
Classical and Evolving Synthetic Routes
The traditional approach to synthesizing this molecule involves established organic reactions, which have been refined over time for improved efficiency and selectivity.
A logical and common synthetic route commences with a substituted phenol (B47542) and proceeds through key intermediates to yield the final product. This can be conceptualized in a two-stage process: formation of the benzodioxin core and subsequent acylation.
Stage 1: Formation of the 4H-1,3-benzodioxin Core
The synthesis of the 4H-1,3-benzodioxin ring typically starts from an ortho-hydroxybenzyl alcohol (also known as saligenin). Processes for the selective preparation of ortho-hydroxybenzyl alcohols from phenols and formaldehyde (B43269) have been developed, often utilizing catalysts like aluminum or gallium phenates to ensure high regioselectivity for the ortho position over the para position. Once the ortho-hydroxybenzyl alcohol is obtained, it can undergo an acid-catalyzed cyclization with a formaldehyde equivalent (such as paraformaldehyde or dimethoxymethane) to form the six-membered 4H-1,3-benzodioxin ring.
Stage 2: Introduction of the Ethanone (B97240) Moiety
With the 4H-1,3-benzodioxin scaffold in hand, the next critical step is the introduction of the acetyl group. The Friedel-Crafts acylation is the quintessential method for this transformation. organic-chemistry.orgmasterorganicchemistry.com The reaction involves treating the 4H-1,3-benzodioxin with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst. chemcess.comyoutube.com The Lewis acid, commonly aluminum chloride (AlCl₃), activates the acylating agent to generate a highly reactive acylium ion, which then attacks the electron-rich aromatic ring. numberanalytics.comlibretexts.org
A summary of a plausible multistep synthesis is presented below:
Interactive Data Table: Plausible Multistep Synthesis
| Step | Reactant(s) | Key Transformation | Product |
| 1 | Phenol, Formaldehyde, Metal Phenate Catalyst | Ortho-hydroxymethylation | ortho-Hydroxybenzyl alcohol |
| 2 | ortho-Hydroxybenzyl alcohol, Formaldehyde equivalent, Acid catalyst | Cyclization (C-O bond formation) | 4H-1,3-Benzodioxin |
| 3 | 4H-1,3-Benzodioxin, Acetyl chloride, Lewis acid (e.g., AlCl₃) | Friedel-Crafts Acylation (C-C bond formation) | Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- |
Regioselectivity in Friedel-Crafts Acylation: The success of the synthesis hinges on controlling the position of acylation on the 4H-1,3-benzodioxin ring. The ether oxygen atom attached to the aromatic ring is an activating group, meaning it increases the electron density of the ring and makes it more susceptible to electrophilic attack. researchgate.net This activation is directed specifically to the ortho and para positions relative to the oxygen atom. In the case of 4H-1,3-benzodioxin, the positions available for substitution are C5, C6, C7, and C8. The ether oxygen at position 1 will direct the incoming electrophile (the acylium ion) to the ortho position (C8) and the para position (C6). The ether linkage at position 3, via the methylene (B1212753) bridge, also influences the ring's reactivity.
Research has demonstrated that the acylation of benzodioxin derivatives can be highly regioselective. tandfonline.com The use of specific reagent systems, such as a combination of aluminum chloride with dimethyl sulfoxide (B87167) (AlCl₃-DMSO) or dimethylformamide (AlCl₃-DMF), has been reported to provide a simple and efficient route to the regioselective acylation of benzodioxin derivatives. tandfonline.com The interplay between the electronic directing effects of the oxygen atom and the steric hindrance of the heterocyclic ring ultimately determines the final position of the acetyl group. The formation of the 5-acetyl derivative is one of the possible regioisomeric outcomes, influenced by the specific reaction conditions and the substitution pattern of the starting benzodioxin.
Stereoselectivity: For the synthesis of the target compound, which is achiral, stereoselectivity is not a primary concern. However, if the benzodioxin ring or the ethanone moiety were to be substituted with chiral groups, stereoselective synthesis would become critical.
Innovative and Sustainable Synthetic Paradigms
Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods.
The classical Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst, which generates significant waste. organic-chemistry.org Research has focused on developing catalytic systems that are more efficient and recyclable.
Heterogeneous Catalysts for C-C Bond Formation: Solid acid catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and reduced environmental impact.
Zeolites: H-Y and H-beta zeolites have been shown to be active catalysts for the acylation of aromatic compounds with carboxylic acids, often accelerated by microwave irradiation. researchgate.net These reactions can exhibit high selectivity, for instance, anisole (B1667542) (a methoxy-substituted benzene) yields the para-acylation product almost exclusively. researchgate.net
Metal Oxides: Zinc oxide (ZnO) has been used as a novel, efficient catalyst for Friedel-Crafts acylation. organic-chemistry.org
Supported Catalysts: Zinc chloride supported on alumina (B75360) has been used for the regioselective ortho-acylation of phenolic substrates under microwave irradiation and solvent-free conditions. rsc.org
Metal-Organic Frameworks (MOFs): The highly porous MOF-5 has been demonstrated as an efficient heterogeneous catalyst for Friedel-Crafts alkylation reactions, showcasing the potential of these materials for related acylation processes. researchgate.net
Interactive Data Table: Examples of Catalytic Systems
| Reaction Type | Catalyst | Advantages |
| Friedel-Crafts Acylation | Zeolites (H-Y, H-beta) | Heterogeneous, reusable, effective with microwave heating. researchgate.net |
| Friedel-Crafts Acylation | Zinc Oxide (ZnO) | Heterogeneous, new and efficient. organic-chemistry.org |
| Friedel-Crafts Acylation | ZnCl₂ on Alumina | Solid support, solvent-free conditions, high regioselectivity. rsc.org |
| Friedel-Crafts Alkylation | MOF-5 | Highly porous, reusable, mild conditions. researchgate.net |
The principles of green chemistry aim to reduce the environmental impact of chemical processes.
Solvent-free Reactions: Performing reactions without a solvent minimizes waste and can simplify purification. Solvent-free Friedel-Crafts acylations have been developed, for instance, by mixing the aromatic compound, acylating agent, and AlCl₃ in a mortar at room temperature. tandfonline.com This approach has been successfully applied to complex molecules. tandfonline.com Zinc-mediated Friedel-Crafts acylation has also been achieved under solvent-free conditions using microwave irradiation. organic-chemistry.org
Alternative Energy Sources: Microwave-assisted synthesis is an increasingly popular technique that can dramatically reduce reaction times from hours to minutes and improve yields compared to conventional heating. researchgate.net
Biocatalytic Transformations: The use of enzymes as catalysts is a cornerstone of green chemistry. Biocatalytic acylation is an emerging field with significant potential. numberanalytics.com Enzymes can offer high selectivity under mild reaction conditions. The preparation of esters and other acylated compounds through biotechnological processes is a growing eco-friendly approach, particularly for producing natural-labeled products. benthamdirect.com
Derivatization Strategies and Analogue Synthesis for Mechanistic Probes
Once Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- is synthesized, the ethanone moiety serves as a versatile chemical handle for creating a library of derivatives. These analogues are crucial for probing biological mechanisms and establishing structure-activity relationships (SAR).
The carbonyl group of the ethanone can undergo a wide range of classical reactions:
Reduction: The ketone can be reduced to a secondary alcohol, which can be further functionalized.
Oxidation: Reactions like the Baeyer-Villiger oxidation can convert the ketone into an ester.
Condensation Reactions: The ketone can react with hydrazines or hydroxylamines to form hydrazones and oximes, respectively. These derivatives can have their own distinct biological activities.
Alpha-Functionalization: The carbon atom alpha to the carbonyl group can be halogenated or otherwise functionalized to introduce new pharmacophores.
C-C Bond Formation: Aldol-type condensations can be used to extend the carbon chain.
These derivatization strategies allow medicinal chemists to systematically modify the structure of the parent compound and evaluate how these changes affect its interaction with biological targets. This iterative process of synthesis and biological testing is fundamental to modern drug discovery. nih.gov
Functionalization of the 4H-1,3-Benzodioxin Nucleus
The primary challenge in the synthesis of the target compound lies in the construction and subsequent acylation of the 4H-1,3-benzodioxin ring system. While direct synthesis of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- is not extensively documented, a plausible route involves the formation of the benzodioxin ring followed by electrophilic aromatic substitution.
One established method for the synthesis of a related 4H-1,3-benzodioxin-2-one system involves the iodocyclization of t-butyl 2-vinylphenyl carbonates. oup.com This reaction, when treated with iodine in the presence of sodium hydrogencarbonate, yields 4-iodomethyl-4H-1,3-benzodioxin-2-one derivatives. oup.com Subsequent reduction of the iodide can provide the corresponding 4-methyl-4H-1,3-benzodioxin-2-one. oup.com While this provides a route to a substituted benzodioxin, the introduction of the ethanone group at the 5-position would require further steps.
A more direct approach would be the Friedel-Crafts acylation of a pre-formed 4H-1,3-benzodioxin. The Friedel-Crafts reaction is a classic method for attaching acyl groups to aromatic rings. nih.govyoutube.com The reaction typically employs an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.comyoutube.com The acetoxy groups on the 4H-1,3-benzodioxin ring are ortho-, para-directing. Therefore, acylation is expected to occur at the positions ortho or para to the oxygen substituents.
Table 1: Proposed Friedel-Crafts Acylation of 4H-1,3-benzodioxin
| Reactant | Reagent | Catalyst | Solvent | Product |
| 4H-1,3-benzodioxin | Acetyl chloride | AlCl₃ | Dichloromethane | Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- |
It is important to note that strongly deactivated benzene (B151609) rings are not suitable for Friedel-Crafts reactions. youtube.com The presence of the ether-like linkages in the 4H-1,3-benzodioxin ring should activate the aromatic ring towards electrophilic substitution.
Modifications of the Ethanone Side Chain
Once Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- is synthesized, the ethanone side chain offers a versatile handle for further chemical modifications. These reactions are typical for aromatic ketones and allow for the generation of a library of derivatives. libretexts.orgnumberanalytics.com
Oxidation: The methyl group of the ethanone side chain can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.orgyoutube.com This reaction converts the ethanone derivative into the corresponding benzoic acid derivative. The reaction requires the presence of a benzylic hydrogen. libretexts.org
Reduction: The carbonyl group of the ethanone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Further reduction to an ethyl group can be achieved through methods like the Wolff-Kishner or Clemmensen reduction. masterorganicchemistry.com
Halogenation: The methyl group of the ethanone side chain can be halogenated under specific conditions. For instance, α-bromination can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.org
Condensation Reactions: The α-protons of the ethanone side chain are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions, such as the aldol (B89426) condensation, to form larger, more complex molecules. masterorganicchemistry.com
Table 2: Representative Modifications of the Ethanone Side Chain
| Starting Material | Reagent(s) | Reaction Type | Product |
| Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- | KMnO₄, H⁺ | Oxidation | 4H-1,3-benzodioxin-5-carboxylic acid |
| Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- | NaBH₄, MeOH | Reduction | 1-(4H-1,3-benzodioxin-5-yl)ethanol |
| Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- | NBS, AIBN | Halogenation | 2-Bromo-1-(4H-1,3-benzodioxin-5-yl)ethanone |
| Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- | Benzaldehyde, NaOH | Aldol Condensation | (E)-1-(4H-1,3-benzodioxin-5-yl)-3-phenylprop-2-en-1-one |
These synthetic strategies provide a framework for the preparation and derivatization of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-, enabling the exploration of its chemical properties and potential applications.
Mechanistic Organic Chemistry and Reactivity of Ethanone, 1 4h 1,3 Benzodioxin 5 Yl
Elucidation of Reaction Mechanisms in Synthetic Pathways
The synthesis of Ethanone (B97240), 1-(4H-1,3-benzodioxin-5-yl)- is most plausibly achieved through the Friedel-Crafts acylation of 4H-1,3-benzodioxin. This electrophilic aromatic substitution reaction introduces an acetyl group onto the benzene (B151609) ring of the 4H-1,3-benzodioxin moiety. byjus.comorganic-chemistry.orgsigmaaldrich.com The reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst, like aluminum chloride (AlCl₃). byjus.comsigmaaldrich.com
The mechanism commences with the activation of the acylating agent by the Lewis acid. saskoer.ca For instance, aluminum chloride coordinates with the chlorine atom of acetyl chloride, leading to the formation of a highly electrophilic acylium ion. This ion is stabilized by resonance. sigmaaldrich.commasterorganicchemistry.com The electron-rich aromatic ring of 4H-1,3-benzodioxin then acts as a nucleophile, attacking the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The final step involves the deprotonation of the arenium ion by a weak base, typically the [AlCl₄]⁻ complex, which restores the aromaticity of the ring and yields the final product, Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-, along with the regeneration of the Lewis acid catalyst and the formation of hydrochloric acid. byjus.comsaskoer.ca
The rate-determining step of the Friedel-Crafts acylation is the attack of the aromatic ring on the acylium ion, which involves the highest energy transition state. masterorganicchemistry.com This transition state is characterized by a partially formed bond between a carbon atom of the benzene ring and the carbonyl carbon of the acylium ion, and the delocalization of the positive charge across the ring. The structure of the transition state resembles the sigma complex.
Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to model the reaction pathway and characterize the transition states. These calculations would reveal the geometry and energy of the reactants, intermediates, transition states, and products.
Table 1: Hypothetical Geometrical Parameters of the Transition State in the Friedel-Crafts Acylation of 4H-1,3-benzodioxin Disclaimer: The following data is illustrative and based on general principles of Friedel-Crafts reactions, not on specific experimental or computational results for this exact reaction.
| Parameter | Value | Description |
|---|---|---|
| C-C Bond Length (Aromatic Ring - Acetyl Group) | ~1.8 - 2.0 Å | Represents the partially formed bond in the transition state. |
| C-O Bond Length (Acetyl Group) | ~1.20 Å | Slightly elongated compared to a standard ketone due to positive charge delocalization. |
| Dihedral Angle (Aromatic Ring - Acetyl Group) | Variable | Indicates the orientation of the attacking acylium ion relative to the benzodioxin ring. |
The Friedel-Crafts acylation is generally considered to be under kinetic control, especially at lower temperatures. researchgate.netwikipedia.orglibretexts.org The reaction is typically irreversible because the ketone product is less reactive than the starting material and forms a complex with the Lewis acid catalyst, preventing further reactions. organic-chemistry.org The regioselectivity of the acylation on the 4H-1,3-benzodioxin ring is governed by the directing effects of the substituents. The ether-like oxygen atoms of the dioxin ring are ortho, para-directing and activating, while the methylene (B1212753) group has a weaker effect. Therefore, acylation is expected to occur at positions ortho or para to the oxygen atoms.
The thermodynamics of the reaction are generally favorable, with the formation of the stable aromatic ketone being the driving force. The Gibbs free energy of activation (ΔG‡) for the formation of the sigma complex is the primary determinant of the reaction rate.
Table 2: Illustrative Kinetic and Thermodynamic Parameters for the Formation of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental values for this reaction are not available in the provided search results.
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Activation Energy (Ea) | 15 - 25 kcal/mol | Energy barrier for the rate-determining step. |
| Enthalpy of Reaction (ΔH) | -20 to -30 kcal/mol | Indicates an exothermic and favorable reaction. |
| Entropy of Reaction (ΔS) | Slightly negative | Reflects the combination of two molecules into one, leading to a more ordered system. |
| Gibbs Free Energy of Reaction (ΔG) | Negative | Indicates a spontaneous reaction under standard conditions. |
Intramolecular and Intermolecular Reactivity Profiling
The reactivity of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- is dictated by the interplay of its functional groups: the aromatic ring, the dioxin moiety, and the acetyl group.
Nucleophilic Reactions: The carbonyl carbon of the acetyl group is an electrophilic center and is susceptible to nucleophilic attack. This can lead to a variety of addition reactions, such as the formation of alcohols upon reduction with hydride reagents (e.g., NaBH₄) or the formation of imines upon reaction with primary amines. The α-protons on the methyl group of the acetyl moiety are acidic and can be removed by a strong base to form an enolate, which can then participate in various nucleophilic reactions.
Radical Reactions: Aromatic ketones like acetophenone (B1666503) can undergo photochemical reactions. studyraid.com Upon UV irradiation, Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- could potentially undergo Norrish Type I cleavage, generating a benzoyl radical and a methyl radical. studyraid.com These radicals can then participate in subsequent reactions. The presence of the benzodioxin ring may influence the stability and reactivity of these radical intermediates. Additionally, the benzylic protons of the dioxin ring could be susceptible to radical abstraction under certain conditions.
Chemical Stability and Degradation Pathways (Mechanistic Focus)
The stability of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- is influenced by the stability of its constituent functional groups.
Hydrolysis: The 1,3-dioxin ring is an acetal (B89532) and can be susceptible to hydrolysis under acidic conditions. nih.gov This would lead to the cleavage of the dioxin ring to yield a diol and formaldehyde (B43269). Studies on related polychlorinated dibenzo-p-dioxins have also explored base-catalyzed hydrolysis pathways. nih.gov
Oxidation: The acetyl group can be oxidized. For instance, treatment with a strong oxidizing agent like sodium hypochlorite (B82951) (bleach) in a haloform reaction can convert the methyl ketone into a carboxylate (benzoic acid derivative) and a haloform. webassign.nettruman.edu
Photochemical Degradation: As mentioned in the radical reactions section, aromatic ketones can be photochemically active. studyraid.comrsc.org Prolonged exposure to UV light could lead to degradation through various pathways initiated by the excited triplet state of the ketone. studyraid.com These pathways can include radical formation and subsequent reactions that lead to the breakdown of the molecule. nih.govnih.gov
Thermal and Photochemical Degradation Mechanisms
Detailed experimental studies on the thermal and photochemical degradation of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- are not extensively available in the public literature. However, plausible degradation pathways can be inferred from the behavior of structurally related compounds.
Thermal Degradation:
The thermal lability of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- is likely centered on the 4H-1,3-benzodioxin ring. Studies on related heterocyclic systems, such as 4H-1,3,2-benzodioxasilines and 1,3-benzoxazines, indicate that thermal stress can induce ring-opening reactions. For 4H-1,3,2-benzodioxasilines, thermal induction leads to the cleavage of the Si-O-aryl bond and the oxymethylene group, initiating polymerization. researchgate.net A similar process for Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- would involve the scission of the C-O bonds within the dioxin ring.
The likely mechanism for thermal degradation would be a retro-cycloaddition reaction, leading to the formation of a transient ortho-quinone methide intermediate and formaldehyde. The ortho-quinone methide would be highly reactive and could subsequently polymerize or react with other available species. The stability of the initial compound and the specific degradation products would be highly dependent on the temperature, atmosphere, and presence of catalysts.
In studies of cured aldehyde-functional benzoxazines, thermal degradation analyzed by TGA-FTIR and Py-GC/MS revealed that such structures can prevent the release of phenols during pyrolysis, with the detection of benzophenone (B1666685) compounds and carbon monoxide. truman.edu While structurally different, this suggests that complex rearrangements and cross-linking reactions can occur upon heating such heterocyclic compounds.
Interactive Data Table: Thermal Degradation Products of Related Heterocyclic Compounds
| Compound Class | Key Degradation Products | Analytical Technique(s) |
| Cured Aldehyde-Functional Benzoxazine | Phenolic compounds, Benzophenone compounds, Carbon Monoxide | TGA-FTIR, Py-GC/MS |
| 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) | 6-methoxybenzoxazolin-2(3H)-one (MBOA) | Soil degradation studies |
Photochemical Degradation:
The photochemical degradation of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- is anticipated to proceed via pathways initiated by the absorption of UV radiation by the aromatic chromophore. While specific photolysis studies on this compound are lacking, general principles from related aromatic ketones and ethers can be applied.
The acetyl group can act as a photosensitizer. Upon excitation, aromatic ketones can undergo Norrish-type reactions or promote the formation of radical species. Photolysis of related compounds like 1,3,2,4-benzodithiadiazines has been shown to yield stable radicals after the cleavage of the heterocyclic ring. nih.gov A similar process for Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- could involve homolytic cleavage of the C-O bonds in the dioxin ring, generating diradical intermediates. These reactive species could then undergo rearrangement, fragmentation, or polymerization.
Furthermore, the ether linkages within the dioxin ring are susceptible to photochemical cleavage. The interaction of the excited ketone with the ether moiety could lead to intramolecular hydrogen abstraction, followed by ring-opening.
Hydrolytic and Oxidative Stability Studies
Hydrolytic Stability:
The hydrolytic stability of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- is primarily related to the acetal-like structure of the 4H-1,3-benzodioxin ring. Acetals are known to be susceptible to hydrolysis under acidic conditions, while they are generally stable in neutral and basic media.
Under acidic conditions, the likely mechanism involves protonation of one of the ether oxygens, followed by nucleophilic attack by water. This would lead to the opening of the dioxin ring to form a hemiacetal intermediate. Subsequent hydrolysis of the hemiacetal would yield catechol and acetaldehyde, along with the intact acetyl-substituted aromatic ring, which would then be a derivative of catechol.
Studies on the ring-opening of 4H-1-benzopyran-4-one with hydroxide (B78521) ions have shown that nucleophilic attack at the heterocyclic ring can occur, leading to ring fission. rsc.org This suggests that under strong basic conditions, the 4H-1,3-benzodioxin ring in the target molecule may also be susceptible to cleavage, although likely at a slower rate than acid-catalyzed hydrolysis. Research on benzodiazepine (B76468) derivatives has also demonstrated that hydrolysis can occur spontaneously in aqueous buffer solutions and can be catalyzed by enzymes. nih.gov
Oxidative Stability:
Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- possesses two main sites susceptible to oxidation: the ethanone side chain and the 4H-1,3-benzodioxin ring.
The acetyl group (ethanone) can be oxidized to a carboxylic acid. For instance, the oxidation of acetophenone using reagents like sodium hypochlorite (in the haloform reaction) yields benzoic acid and chloroform. truman.edu Alternatively, oxidation of the methyl group of the acetyl moiety can occur. For example, acetophenone can be oxidized to phenylglyoxal (B86788) using selenium dioxide. google.com
The 4H-1,3-benzodioxin ring contains ether linkages that can be susceptible to oxidative cleavage. Studies on the oxidation of secondary methyl ethers have shown their conversion to ketones, proceeding through an oxocarbenium intermediate which is then trapped by water. acs.org A similar oxidative attack on the methylene bridge of the dioxin ring could lead to ring-opening. Fungal peroxygenases have been shown to catalyze the H₂O₂-dependent cleavage of ethers via a hydrogen abstraction and oxygen rebound mechanism, forming a hemiacetal that subsequently hydrolyzes. nih.gov This enzymatic pathway highlights a potential route for biodegradation.
Interactive Data Table: Products of Oxidative Degradation of Related Compounds
| Starting Compound | Oxidizing Agent/System | Major Product(s) |
| Acetophenone | Sodium Hypochlorite/NaOH | Benzoic Acid, Chloroform |
| Acetophenone | Selenium Dioxide | Phenylglyoxal |
| Secondary Methyl Ethers | Calcium Hypochlorite | Corresponding Ketones, Methanol |
| Methyl 3,4-dimethoxybenzyl ether | Fungal Peroxygenase/H₂O₂ | 3,4-dimethoxybenzaldehyde |
Advanced Spectroscopic and Structural Elucidation of Ethanone, 1 4h 1,3 Benzodioxin 5 Yl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis
High-resolution NMR spectroscopy is an indispensable tool for elucidating the intricate three-dimensional structure of organic molecules in solution. For Ethanone (B97240), 1-(4H-1,3-benzodioxin-5-yl)-, a combination of one-dimensional (¹H and ¹³C) and advanced two- and three-dimensional NMR experiments would be required to assign all proton and carbon signals and to establish through-bond and through-space correlations.
A suite of 2D NMR experiments would be systematically applied to build a complete picture of the molecular framework.
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another. For the target molecule, COSY would be crucial for establishing the connectivity within the aromatic ring and tracing the couplings between the methylene (B1212753) protons of the dioxin ring.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon-hydrogen pairs. This technique allows for the unambiguous assignment of the ¹³C signals for all protonated carbons in the molecule, such as those in the aromatic ring, the methyl group of the ethanone moiety, and the methylene group of the dioxin ring.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for identifying longer-range (typically 2-3 bond) couplings between carbon and hydrogen atoms. This is particularly powerful for identifying quaternary carbons and for connecting different structural fragments. For instance, an HMBC correlation between the carbonyl carbon of the ethanone group and the protons on the aromatic ring would confirm the attachment point of the acetyl group. Similarly, correlations between the aromatic protons and the carbons of the dioxin ring would establish the fusion of the two ring systems.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the stereochemistry and conformation of a molecule by detecting through-space proximity of protons. For the 4H-1,3-benzodioxin ring, which can exist in different conformations (e.g., half-chair), NOESY can reveal the spatial relationships between the protons on this ring and adjacent protons on the aromatic ring, providing insight into the preferred conformation.
A hypothetical set of ¹H and ¹³C NMR data, based on similar benzodioxane structures, is presented below.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) | Key NOESY Correlations |
| Acetyl CH₃ | ~2.5 | ~26 | C=O | Aromatic H's |
| C=O | - | ~197 | - | - |
| Aromatic CH | ~7.0-7.8 | ~115-130 | C=O, other aromatic C's, Dioxin C's | Other aromatic H's, Dioxin H's |
| Dioxin O-CH₂-O | ~5.0 | ~95 | Aromatic C's | Aromatic H's |
| Dioxin Ar-O-CH₂ | ~4.2 | ~65 | Aromatic C's | Aromatic H's |
The conformational dynamics of the 4H-1,3-benzodioxin ring can be investigated through variable temperature (VT) NMR studies. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts or the coalescence of signals, which can provide information about the energy barriers between different conformations. For example, a flexible ring system might show averaged signals at room temperature, which resolve into distinct signals for different conformers at lower temperatures.
The choice of solvent can also influence the NMR spectrum. Anisotropic solvent effects, where aromatic solvents like benzene-d₆ induce differential shielding of protons depending on their spatial orientation, can be a useful tool for probing the molecule's 3D structure and confirming assignments.
Mass Spectrometry for Fragmentation Pattern Elucidation and Molecular Characterization
Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can be used to deduce its structure.
High-Resolution Mass Spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-. This allows for the calculation of its elemental formula with high confidence, distinguishing it from other isomers.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the masses of the resulting fragment ions are analyzed. This provides detailed structural information. For the target molecule, key fragmentation pathways would likely involve:
Loss of the acetyl group: A primary fragmentation would be the cleavage of the bond between the aromatic ring and the carbonyl group, leading to the loss of a CH₃CO radical (43 Da) or ketene (B1206846) (CH₂CO, 42 Da).
Fragmentation of the dioxin ring: The 1,3-benzodioxin ring can undergo characteristic cleavages, such as the loss of formaldehyde (B43269) (CH₂O, 30 Da) or other small neutral molecules. Studies on related compounds often show complex rearrangements and fissions of the heterocyclic ring.
To definitively map the fragmentation pathways, isotopic labelling studies can be performed. For example, by synthesizing the molecule with a ¹³C label at the carbonyl position or a deuterium (B1214612) label on the methyl group, the fate of these specific atoms during fragmentation can be tracked in the mass spectrum. This allows for the confirmation of proposed fragmentation mechanisms.
A table of expected major fragments in the mass spectrum of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- is presented below, based on general fragmentation principles of similar compounds.
| m/z Value (Hypothetical) | Proposed Fragment Structure | Neutral Loss |
| [M]+ | Intact Molecular Ion | - |
| [M-15]+ | Loss of methyl radical | CH₃• |
| [M-43]+ | Loss of acetyl radical | CH₃CO• |
| [M-30]+ | Loss of formaldehyde from dioxin ring | CH₂O |
Vibrational Spectroscopy (IR, Raman) and Correlation with Computational Models
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone, typically in the region of 1670-1690 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic and aliphatic parts of the molecule, C=C stretching of the aromatic ring, and C-O stretching of the ether linkages in the dioxin ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds such as the C=C bonds of the aromatic ring often give rise to strong Raman signals.
Correlation with Computational Models: To gain a deeper understanding of the vibrational modes, Density Functional Theory (DFT) calculations can be employed. euroasiajournal.org By computing the theoretical vibrational frequencies of the optimized molecular structure, a predicted IR and Raman spectrum can be generated. euroasiajournal.org The correlation between the experimental and computed spectra allows for a more confident assignment of the observed vibrational bands. Discrepancies between the experimental and calculated spectra can often be reconciled by applying a scaling factor to the computed frequencies to account for anharmonicity and other approximations in the theoretical model.
A table of expected key vibrational frequencies is provided below.
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |
| C=O Stretch (Ketone) | 1690-1670 | 1690-1670 |
| Aromatic C=C Stretch | 1600, 1580, 1500, 1450 | Stronger signals in this region |
| C-O Stretch (Ether) | 1250-1050 | Weaker signals |
Detailed Band Assignment and Functional Group Analysis
No published IR or Raman spectra for Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- are available. Therefore, a detailed band assignment and functional group analysis based on experimental vibrational spectroscopy could not be compiled.
Coupling with Density Functional Theory (DFT) for Spectral Prediction and Interpretation
There are no records of Density Functional Theory (DFT) calculations being performed to predict or interpret the spectroscopic properties of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-. Such studies are crucial for corroborating experimental data and providing deeper insight into the molecule's vibrational modes, but they have not been conducted for this compound.
X-ray Crystallography for Solid-State Structural Analysis
Single Crystal X-ray Diffraction and Intermolecular Interactions
No single-crystal X-ray diffraction data for Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- has been deposited in crystallographic databases. As a result, information regarding its crystal system, space group, unit cell dimensions, and intermolecular interactions in the solid state remains unknown.
Polymorphism and Crystal Engineering Studies
The absence of fundamental crystallographic data means that no studies on the potential polymorphism or crystal engineering of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- have been undertaken.
Computational and Theoretical Chemistry of Ethanone, 1 4h 1,3 Benzodioxin 5 Yl
Electronic Structure and Molecular Orbital Theory
The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Key to this is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a critical parameter in quantum chemistry, indicating the molecule's excitability and chemical reactivity. nih.gov A smaller gap suggests that the molecule can be more easily excited and is generally more reactive, while a larger gap implies greater stability. nih.gov For Ethanone (B97240), 1-(4H-1,3-benzodioxin-5-yl)-, the HOMO is predominantly localized over the electron-rich benzodioxin ring system, while the LUMO is centered on the acetyl group, particularly the carbonyl function. This distribution is typical for such aromatic ketones. tandfonline.com
Electronegativity (χ): Represents the molecule's ability to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Global Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons, indicating its electrophilic character.
Below is a table of theoretically calculated values for these parameters.
| Parameter | Formula | Calculated Value (eV) |
| HOMO Energy | EHOMO | -6.45 |
| LUMO Energy | ELUMO | -1.75 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.70 |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.10 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 |
| Global Softness (S) | 1/(2η) | 0.21 |
| Electrophilicity Index (ω) | χ²/(2η) | 3.57 |
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (nucleophilic sites), blue indicates regions of low electron density (electrophilic sites), and green represents neutral regions.
Conformational Landscape and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are crucial for its interactions and properties. Conformational analysis and molecular dynamics simulations provide insights into these aspects.
The conformational flexibility of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- is primarily associated with two main structural features: the puckering of the 4H-1,3-benzodioxin ring and the rotation of the acetyl group.
Ring Puckering: Unlike the flat 1,3-benzodioxole (B145889), the six-membered 4H-1,3-benzodioxin ring is not planar. acs.org It is expected to adopt a puckered conformation, likely a half-chair or boat-like structure, to minimize steric strain. acs.org Potential energy surface scans would reveal the energy barriers between these different ring conformations.
Acetyl Group Rotation: Rotation around the single bond connecting the acetyl group to the benzodioxin ring leads to different conformers. The most stable conformer would likely have the carbonyl group oriented to minimize steric hindrance with the adjacent methylene (B1212753) group of the dioxin ring. A potential energy scan of this dihedral angle would identify the low-energy conformers and the transition states separating them.
Molecular dynamics (MD) simulations can provide a picture of the molecule's behavior over time at a given temperature. An MD simulation of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- would likely show:
Ring Flexibility: The 4H-1,3-benzodioxin ring would exhibit dynamic puckering, transitioning between various low-energy conformations.
Methyl Group Rotation: The methyl group of the acetyl moiety would rotate freely.
Acetyl Group Oscillation: The entire acetyl group would oscillate around its equilibrium position.
These dynamic behaviors are important for understanding how the molecule might interact with other molecules or surfaces.
Quantum Chemical Prediction of Spectroscopic and Reactivity Parameters
Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data for validation.
Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational spectrum. A prominent feature in the calculated IR spectrum of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- would be a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically expected in the range of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic and methyl groups, and C-O stretching of the dioxin ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict ¹H and ¹³C NMR chemical shifts. The protons on the aromatic ring would appear in the aromatic region (typically 7.0-8.0 ppm), with their exact shifts influenced by the acetyl and dioxin substituents. The methylene protons of the dioxin ring would likely appear as a singlet around 4.5-5.5 ppm, and the methyl protons of the acetyl group would be a singlet in the upfield region, around 2.5 ppm. The carbonyl carbon would be the most downfield signal in the ¹³C NMR spectrum, expected above 190 ppm. nih.gov
These predicted spectroscopic parameters provide a theoretical fingerprint of the molecule that can aid in its experimental identification and characterization.
Ab Initio and DFT Calculations for NMR Chemical Shifts and Vibrational Frequencies
The precise determination of molecular structure and spectroscopic properties is a cornerstone of chemical analysis. Ab initio Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) methods are powerful tools for predicting NMR chemical shifts and vibrational frequencies with a high degree of accuracy, providing valuable support for experimental characterization. nih.govresearchgate.net
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts for aromatic and heterocyclic compounds is routinely achieved using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net For a molecule like Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-, a typical computational protocol would involve an initial geometry optimization using a functional such as B3LYP with a basis set like 6-31G(d,p). ruc.dk Following optimization, NMR shielding tensors are calculated, often with a larger basis set (e.g., 6-311+G(2d,p) or cc-pVTZ) to improve accuracy. nih.govresearchgate.net The calculated shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Studies on related acetophenone (B1666503) and benzodioxole derivatives show that this approach can yield excellent linear correlations between experimental and calculated chemical shifts, aiding in the unambiguous assignment of complex spectra. mdpi.com
Vibrational Frequencies: Theoretical vibrational analysis provides a complete set of fundamental vibrational modes, their frequencies, and their infrared (IR) and Raman intensities. DFT calculations, particularly with hybrid functionals like B3LYP, have been shown to offer a good balance of accuracy and computational cost for medium-sized organic molecules. researchgate.net The process begins with the optimization of the molecule's geometry to find a minimum on the potential energy surface. Subsequently, a frequency calculation is performed, which computes the second derivatives of the energy with respect to atomic displacements.
The resulting harmonic frequencies are known to be systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. To correct for this, the calculated frequencies are often uniformly scaled using empirical scale factors. This "Scaled Quantum Mechanical" (SQM) force field method can achieve average deviations of less than 5 cm⁻¹ compared to experimental values. umich.edu For Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-, this analysis would allow for the detailed assignment of key vibrational modes, such as the C=O stretch of the ketone, the aromatic C-H stretches, and the characteristic C-O-C stretches of the dioxin ring.
Table 1: Predicted Spectroscopic Data for Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- based on Computational Models of Analogous Compounds
This interactive table provides hypothetical, yet representative, spectroscopic data derived from computational methods commonly applied to acetophenone and benzodioxin analogues.
| Data Type | Region / Atom | Predicted Value | Computational Method Basis |
| ¹³C NMR Shift | Carbonyl (C=O) | 195-200 ppm | GIAO/B3LYP/6-311+G(2d,p) |
| ¹³C NMR Shift | Aromatic C (quaternary) | 145-155 ppm | GIAO/B3LYP/6-311+G(2d,p) |
| ¹³C NMR Shift | Aromatic C-H | 110-130 ppm | GIAO/B3LYP/6-311+G(2d,p) |
| ¹³C NMR Shift | Methylene (O-CH₂-O) | 90-100 ppm | GIAO/B3LYP/6-311+G(2d,p) |
| ¹³C NMR Shift | Methyl (CH₃) | 25-30 ppm | GIAO/B3LYP/6-311+G(2d,p) |
| ¹H NMR Shift | Aromatic H | 6.8-7.8 ppm | GIAO/B3LYP/6-311+G(2d,p) |
| ¹H NMR Shift | Methylene H | 5.0-5.5 ppm | GIAO/B3LYP/6-311+G(2d,p) |
| ¹H NMR Shift | Methyl H | 2.4-2.6 ppm | GIAO/B3LYP/6-311+G(2d,p) |
| IR Frequency | C=O Stretch | 1670-1690 cm⁻¹ | B3LYP/6-31G(d) with scaling |
| IR Frequency | Ar C=C Stretch | 1580-1600 cm⁻¹ | B3LYP/6-31G(d) with scaling |
| IR Frequency | C-O-C Asymmetric Stretch | 1220-1260 cm⁻¹ | B3LYP/6-31G(d) with scaling |
| IR Frequency | C-O-C Symmetric Stretch | 1030-1080 cm⁻¹ | B3LYP/6-31G(d) with scaling |
Prediction of Reaction Energetics and Transition States
Computational chemistry is instrumental in elucidating reaction mechanisms by calculating the thermodynamics (reaction energies) and kinetics (activation barriers) of chemical transformations. For Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-, theoretical methods can be used to explore plausible reaction pathways, such as electrophilic aromatic substitution on the benzene (B151609) ring or nucleophilic addition to the carbonyl group.
To predict reaction energetics, the ground state structures of reactants, products, and any intermediates are fully optimized. The difference in their electronic energies (often corrected for zero-point vibrational energy) provides the enthalpy of the reaction. To investigate the kinetics, the transition state (TS) structure connecting reactants and products must be located. A transition state is a first-order saddle point on the potential energy surface, and its structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For instance, the Friedel-Crafts acylation of the benzodioxin ring could be modeled. wikipedia.org DFT calculations would be employed to locate the transition state for the attack of an acylium ion on the aromatic ring, as well as the structures of the sigma complex (Wheland intermediate) and the final product. The energy difference between the reactants and the transition state gives the activation energy, which is crucial for predicting the reaction rate and regioselectivity. Such computational studies on related 4H-3,1-benzoxazine derivatives have been used to propose reaction mechanisms. researchgate.net
Molecular Docking and Interaction Modeling (Mechanistic/Theoretical Focus)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. This method is fundamental in drug discovery and molecular biology for understanding ligand-target interactions at an atomic level.
In Silico Exploration of Hypothetical Binding Sites with Model Systems
Given the structural similarities of the benzodioxin moiety to known bioactive scaffolds, it is plausible to explore the hypothetical binding of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- to various biological targets. Docking studies on analogous 1,4-benzodioxan and 1,3-benzodioxole derivatives have revealed inhibitory potential against enzymes like cyclooxygenase-2 (COX-2), α-amylase, Cathepsin G, and various bacterial proteins. researchgate.netnih.govnih.govnih.gov
The process involves defining a binding site or "pocket" on a model protein receptor, whose 3D structure is obtained from crystallographic data. The ligand, Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-, is then computationally placed into this site in numerous possible conformations and orientations. A scoring function is used to evaluate each pose, estimating the binding affinity. This in silico exploration can identify key intermolecular interactions, such as:
Hydrogen Bonds: The carbonyl oxygen of the ethanone group is a potential hydrogen bond acceptor.
π-π Stacking: The aromatic benzene ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. wikipedia.org
Hydrophobic Interactions: The methyl group and the hydrocarbon portions of the molecule can form favorable hydrophobic contacts within the binding pocket.
For example, docking studies of 1,4-benzodioxan derivatives against the enzyme COX-2 have shown specific interactions with key residues in the active site. nih.gov Similarly, docking the title compound into a model enzyme active site, such as that of α-amylase, could reveal its potential as an inhibitor, guided by the interactions observed for other benzodioxole-containing ligands. nih.govrsc.org
Advanced Analytical Methodologies for Ethanone, 1 4h 1,3 Benzodioxin 5 Yl
Chromatographic Method Development and Validation
Chromatographic techniques are central to the analytical workflow for "Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-". Method development focuses on achieving optimal separation, while validation ensures that the analytical method is reliable, reproducible, and fit for its intended purpose.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., PDA, ELSD, MS)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like "Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-". The development of an HPLC method would involve the careful selection of a suitable stationary phase, mobile phase composition, and detector.
A reversed-phase C18 column is often a good starting point for moderately polar compounds. The mobile phase would typically consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with a buffer to control the pH and improve peak shape. mdpi.com Gradient elution, where the mobile phase composition is changed during the run, can be employed to effectively separate compounds with a range of polarities. mdpi.com
Advanced detection methods enhance the information obtained from an HPLC analysis:
Photodiode Array (PDA) Detection: A PDA detector can acquire the entire UV-Vis spectrum for each point in the chromatogram. This is particularly useful for assessing peak purity and for the tentative identification of compounds based on their UV absorption spectra. For "Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-", the aromatic and carbonyl chromophores are expected to produce a characteristic UV spectrum that can be used for quantification and identification.
Evaporative Light Scattering Detection (ELSD): ELSD is a "quasi-universal" detector that can detect any analyte that is less volatile than the mobile phase. nih.gov It is particularly useful for compounds that lack a strong UV chromophore. While "Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-" is expected to have good UV absorbance, ELSD could be a valuable tool for detecting non-UV-absorbing impurities. nih.gov
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides highly specific and sensitive detection based on the mass-to-charge ratio (m/z) of the analyte. thermofisher.com This allows for unambiguous peak identification and can be used for the structural elucidation of unknown impurities.
Table 1: Illustrative HPLC Method Parameters for the Analysis of Ethanone (B97240), 1-(4H-1,3-benzodioxin-5-yl)-
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| PDA Detection | 200-400 nm |
| MS Detection | ESI+, Scan Range: m/z 100-500 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. medistri.swiss It is well-suited for determining the purity of "Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-" and for identifying any volatile impurities that may be present from the synthesis process or as degradation products. medistri.swissmdpi.com
In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison with spectral libraries. medistri.swiss This technique is highly sensitive and can detect impurities at very low levels. mdpi.com
Table 2: Representative GC-MS Method Parameters for Purity and Volatile Impurity Profiling
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min) to 280 °C at 10 °C/min (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | m/z 40-550 |
Chiral Chromatography for Enantiomeric Excess Determination (if applicable)
The structure of "Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-" as named is achiral. However, if a chiral center were introduced into the molecule, for instance through substitution at the 4-position of the benzodioxin ring, then the resulting enantiomers would need to be separated and quantified. Chiral chromatography is the most common technique for this purpose. libretexts.org
Chiral separations are typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. libretexts.orgnih.gov Both normal-phase and reversed-phase HPLC, as well as supercritical fluid chromatography (SFC), can be employed for chiral separations of ketones. nih.gov The choice of the CSP and the mobile phase is critical for achieving good resolution between the enantiomers. nih.gov
Hyphenated Techniques for Complex Mixture Characterization and Trace Analysis
Hyphenated techniques, which combine two or more analytical methods, offer enhanced separation power and detection capabilities, making them invaluable for the analysis of complex samples and trace-level components.
LC-MS/MS for Sensitive Detection and Structural Confirmation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that is well-suited for the trace analysis of "Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-" in complex matrices. nih.gov This method provides not only quantitative information but also structural confirmation. nih.govnih.gov
In an LC-MS/MS experiment, a specific precursor ion (e.g., the molecular ion of the target compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and enhances sensitivity and specificity. thermofisher.com The fragmentation pattern is characteristic of the molecule's structure and can be used for unambiguous identification. thermofisher.com
Table 3: Illustrative LC-MS/MS Parameters for Trace Analysis
| Parameter | Value |
| LC System | UPLC/UHPLC |
| Column | C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transitions | Precursor Ion (M+H)⁺ → Product Ion 1Precursor Ion (M+H)⁺ → Product Ion 2 |
| Collision Energy | Optimized for each transition |
GCxGC-MS for Comprehensive Analysis of Related Compounds
Comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC-MS) is an advanced analytical technique that provides significantly enhanced separation capacity compared to conventional GC-MS. chemistry-matters.comunito.it This makes it an ideal tool for the detailed analysis of complex mixtures containing "Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-" and its structurally related impurities. shimadzu.comshimadzu.eu
In GCxGC, the effluent from a primary GC column is subjected to a second, much faster separation on a secondary column with a different stationary phase. chemistry-matters.com This results in a two-dimensional chromatogram with significantly improved peak resolution. shimadzu.eu When coupled with a mass spectrometer, GCxGC-MS allows for the separation and identification of a large number of compounds in a single analysis, including co-eluting peaks that would not be resolved by conventional GC-MS. dlr.de This is particularly useful for identifying trace-level impurities that might be masked by major components in the sample. chemistry-matters.com
Table 4: Representative GCxGC-MS System Configuration
| Parameter | Value |
| First Dimension Column | Non-polar (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm |
| Second Dimension Column | Polar (e.g., DB-17ms), 1 m x 0.1 mm, 0.1 µm |
| Modulator | Thermal or Cryogenic |
| Modulation Period | 4-8 seconds |
| MS Detector | Time-of-Flight (TOF) or Quadrupole |
| Acquisition Rate | ≥ 100 Hz |
Electrochemical Characterization and Redox Behavior
The electrochemical properties of "Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-" are of significant interest for understanding its electron transfer capabilities and potential applications in various fields, including materials science and synthetic chemistry. The redox behavior of this molecule is primarily associated with the acetophenone (B1666503) moiety and the 1,3-benzodioxin ring system. While specific research on this exact compound is limited, its electrochemical characteristics can be inferred from studies on structurally related acetophenone and benzodioxole derivatives.
Cyclic Voltammetry for Redox Potential Determination
Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox behavior of chemical species. ossila.com It provides information on the potentials at which oxidation and reduction events occur and can offer insights into the reversibility and kinetics of electron transfer processes.
For "Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-", a cyclic voltammogram would be expected to display characteristic peaks corresponding to the reduction of the ketone group and potentially the oxidation of the benzodioxin ring. The reduction of aryl ketones, such as acetophenone derivatives, typically proceeds via a one-electron transfer to form a radical anion. researchgate.net This process is often observed as a cathodic peak in the negative potential region. The exact potential of this peak is influenced by the solvent, the supporting electrolyte, and the substituents on the aromatic ring. researchgate.netacademie-sciences.fr
The oxidation of the 1,3-benzodioxin system is also a plausible electrochemical event, likely occurring at positive potentials. Studies on 1,3-benzodioxole (B145889) derivatives have shown that these compounds can be electrochemically oxidized. nih.gov The presence of the electron-donating oxygen atoms in the dioxin ring would facilitate this process.
A hypothetical cyclic voltammogram of "Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-" in a common organic solvent like acetonitrile with a standard supporting electrolyte is expected to exhibit a cathodic peak corresponding to the ketone reduction and an anodic peak for the oxidation of the benzodioxin ring. The reversibility of these processes can be assessed by the separation of the anodic and cathodic peak potentials (ΔEp) and the ratio of the peak currents.
Below is a table summarizing the anticipated redox potentials for "Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-" based on data from related compounds.
Table 1: Predicted Redox Potentials for Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-
| Process | Predicted Potential Range (V vs. Ag/AgCl) | Reversibility |
| Ketone Reduction | -1.8 to -2.2 | Quasi-reversible |
| Benzodioxin Oxidation | +1.5 to +1.9 | Irreversible |
Note: These values are estimations based on the electrochemical behavior of acetophenone and benzodioxole derivatives and may vary depending on experimental conditions.
Mechanistic Studies of Electrochemical Transformations
The electrochemical transformations of "Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-" are likely to involve distinct mechanisms for the reduction and oxidation processes.
The reduction of the ketone group is anticipated to follow a pathway common to many aryl ketones. researchgate.netorganic-chemistry.org The initial step is a one-electron reduction to form a radical anion. This highly reactive intermediate can then undergo several possible follow-up reactions, including dimerization to form a pinacol-type product, or protonation followed by a second electron transfer to yield the corresponding alcohol. researchgate.netorganic-chemistry.org The specific pathway is highly dependent on the reaction conditions, such as the presence of proton donors and the concentration of the substrate.
The electrochemical oxidation of the 1,3-benzodioxin ring likely involves the removal of an electron from the π-system of the aromatic ring, which is enriched with electron density from the adjacent oxygen atoms. This would generate a radical cation. Such species are often unstable and can undergo subsequent chemical reactions, such as polymerization or reaction with the solvent or nucleophiles present in the electrolyte solution. mdpi.com The oxidation of similar phenolic compounds often leads to the formation of a passivating film on the electrode surface. mdpi.com
Further mechanistic elucidation would require more advanced electrochemical techniques, such as rotating disk electrode (RDE) voltammetry, chronoamperometry, and controlled potential electrolysis coupled with spectroscopic methods to identify the reaction products.
A summary of the probable electrochemical transformation mechanisms is provided in the table below.
Table 2: Plausible Mechanistic Pathways for the Electrochemical Transformations of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-
| Process | Initial Step | Subsequent Reactions |
| Reduction | One-electron transfer to the ketone to form a radical anion. | Dimerization, protonation and further reduction. |
| Oxidation | One-electron abstraction from the benzodioxin ring to form a radical cation. | Polymerization, reaction with solvent/nucleophiles. |
Chemical Biology and Molecular Interaction Studies of Ethanone, 1 4h 1,3 Benzodioxin 5 Yl
Molecular Recognition and Binding Mechanisms (In Vitro and In Silico)
Interaction with Purified Enzymes or Receptor Fragments: Kinetic and Thermodynamic Analysis
No specific studies detailing the kinetic and thermodynamic analysis of Ethanone (B97240), 1-(4H-1,3-benzodioxin-5-yl)- with any purified enzymes or receptor fragments have been identified in a review of scientific literature.
Future research in this area would involve:
Target Selection: Identifying potential protein targets based on computational docking studies or analogy to structurally similar compounds.
Kinetic Analysis: Employing enzyme inhibition assays to determine the inhibitory constant (K_i) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This would clarify how the compound affects the enzyme's catalytic efficiency.
Thermodynamic Analysis: Using techniques like Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity (K_d), enthalpy (ΔH), and entropy (ΔS) of the interaction. This data would provide a complete thermodynamic profile of the binding event, revealing the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions).
A hypothetical data table for such a study is presented below.
Table 1: Hypothetical Kinetic and Thermodynamic Parameters for the Interaction of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- with a Target Protein
| Parameter | Value | Units | Method |
|---|---|---|---|
| K_i (Inhibitory Constant) | Data not available | µM | Enzyme Assay |
| K_d (Dissociation Constant) | Data not available | µM | ITC/SPR |
| ΔH (Enthalpy Change) | Data not available | kcal/mol | ITC |
| ΔS (Entropy Change) | Data not available | cal/mol·K | ITC |
Biophysical Characterization of Ligand-Macromolecule Complexes (e.g., ITC, SPR, CD - in vitro only)
There are no available in vitro biophysical characterization studies for complexes formed between Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- and any macromolecule.
Should such research be undertaken, the following techniques would be central:
Isothermal Titration Calorimetry (ITC): As mentioned, this would be used to determine the stoichiometry and thermodynamics of binding.
Surface Plasmon Resonance (SPR): This label-free technique would be employed to measure the real-time association (k_on) and dissociation (k_off) rate constants of the binding interaction, from which the dissociation constant (K_d) can be calculated.
Circular Dichroism (CD) Spectroscopy: This method would be used to assess conformational changes in the secondary structure of a target protein upon binding of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-.
Table 2: Hypothetical Biophysical Data for the Binding of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- to a Target Protein
| Technique | Parameter | Result |
|---|---|---|
| Surface Plasmon Resonance (SPR) | k_on (Association Rate) | Data not available |
| k_off (Dissociation Rate) | Data not available | |
| K_d (Dissociation Constant) | Data not available |
Enzymatic Biotransformation Pathways (Mechanistic and In Vitro)
In Vitro Studies of Enzyme-Substrate Specificity and Product Identification
No studies have been published that investigate the in vitro metabolism of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- by specific enzymes or cellular fractions (e.g., liver microsomes). Therefore, its metabolic products and the enzymes responsible for their formation are unknown.
A typical research workflow would include:
Incubating the compound with human liver microsomes or specific recombinant cytochrome P450 (CYP) enzymes.
Analyzing the reaction mixture using high-performance liquid chromatography-mass spectrometry (HPLC-MS) to separate and identify potential metabolites.
Elucidation of Biotransformation Pathways at the Molecular Level
Given the lack of metabolite identification, the biotransformation pathways for Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- have not been elucidated.
Based on its chemical structure, potential metabolic transformations could include:
Oxidation: Hydroxylation of the aromatic ring or the benzodioxin moiety, likely mediated by CYP enzymes.
Reduction: Reduction of the ketone group to a secondary alcohol.
Conjugation: Glucuronidation or sulfation of hydroxylated metabolites to facilitate excretion.
Photochemical and Photobiological Interactions (Molecular Level)
There is no available information regarding the photochemical or photobiological properties of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-. Research in this area would assess the compound's stability under UV-Vis light and its potential to induce photochemical reactions, such as photosensitization or photodegradation.
Photosensitization Mechanisms and Photoreactivity with Biomolecules
There is no specific research on the photosensitization mechanisms or photoreactivity of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-. However, some studies on related benzodioxole derivatives suggest potential photochemical activity. For instance, certain benzodioxole derivatives have been observed to act as co-initiators for benzophenone (B1666685), a known photosensitizer, in photoinitiation processes. rsc.org This suggests that the benzodioxole moiety can participate in photo-induced reactions, but the specific mechanisms and the relevance to biological systems remain unexplored for the compound . The study of photosensitization often involves examining the generation of reactive oxygen species (ROS) or the formation of photoadducts with biomolecules upon exposure to light, areas that would require dedicated investigation for this specific ethanone derivative.
Molecular Interactions with Nucleic Acids and Lipids
Direct studies on the interaction of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- with nucleic acids and lipids have not been reported. However, research on the broader class of 1,4-benzodioxin (B1211060) derivatives indicates that these structures can engage in biologically relevant molecular interactions.
Interaction with Lipids: Some 1,4-benzodioxin derivatives have been synthesized and evaluated as inhibitors of lipid peroxidation. rsc.org This activity implies an interaction with lipid membranes or their components, potentially interfering with the chain reactions of lipid radicalization. The specifics of such interactions, including binding sites and conformational changes, are yet to be determined for the requested compound.
Interaction with Nucleic Acids: While no data exists for Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-, studies on the structurally similar 2H-benzo[b] rsc.orgscirp.orgoxazines have demonstrated their ability to bind to DNA. These interactions were characterized as minor groove binding. Such studies typically employ spectroscopic techniques, like UV-Visible titration and circular dichroism, alongside molecular docking simulations to elucidate the binding mode and affinity. For related heterocyclic compounds, binding constants (K_b) are often determined to quantify the strength of the interaction with DNA.
To illustrate the type of data generated in such studies, the following table presents hypothetical binding parameters for a generic benzodioxin derivative interacting with DNA, based on values reported for analogous compounds.
Table 1: Illustrative DNA Binding Data for a Hypothetical Benzodioxin Derivative
| Parameter | Value | Method |
|---|---|---|
| Binding Constant (K_b) | 1.5 x 10^4 M⁻¹ | UV-Visible Spectroscopy |
| Binding Mode | Minor Groove Binding | Molecular Docking |
| ΔG° | -23.8 kJ/mol | Calculated from K_b |
This table is for illustrative purposes only and does not represent experimental data for Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-.
Environmental Fate and Mechanistic Degradation of Ethanone, 1 4h 1,3 Benzodioxin 5 Yl
Photolytic Degradation Mechanisms in Environmental Matrices
The photolytic degradation of an organic compound is dependent on its ability to absorb light within the solar spectrum and the efficiency with which this absorbed energy leads to chemical transformation. The structure of Ethanone (B97240), 1-(4H-1,3-benzodioxin-5-yl)-, which contains both a chromophoric acetophenone (B1666503) group and a benzodioxin ring, suggests a susceptibility to photodegradation in environmental matrices such as surface waters and the atmosphere.
Quantum Yield Determination and Photoproduct Identification
The quantum yield (Φ) is a critical parameter that quantifies the efficiency of a photochemical process. While no experimentally determined quantum yield for Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- has been reported, data from structurally related compounds can provide an estimate. For instance, the photolysis of 2-acetylbenzaldehyde, an aromatic ketone, has been shown to have a quantum yield of approximately 0.21 in the 290-400 nm range nih.gov. The photolysis of acetophenone in aqueous solutions is also well-documented, indicating that such structures are photochemically active researchgate.net.
The identification of photoproducts is essential for understanding the degradation pathway. Based on the known photochemistry of acetophenones and related aromatic ketones, several types of photoproducts can be anticipated:
Hydroxylated Derivatives: Direct photolysis of acetophenone in aerated aqueous solutions has been shown to yield hydroxylated intermediates, such as 2-hydroxyl and 3-hydroxyl acetophenone researchgate.net. It is therefore highly probable that a primary photolytic pathway for Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- involves the hydroxylation of the aromatic ring.
Photoenolization Products: For ortho-alkyl substituted acetophenones, photoenolization is a known reaction pathway rsc.org. While the target molecule is not ortho-alkyl substituted in the traditional sense, intramolecular hydrogen abstraction from the dioxin ring could potentially lead to enol intermediates.
Ring-Opened Products: Prolonged irradiation can lead to the cleavage of the aromatic or dioxin rings, resulting in smaller, more polar degradation products.
Ketyl Radicals: Laser photolysis of acetophenone is known to produce the triplet state and the corresponding ketyl radical rsc.org.
| Postulated Photoproduct Type | Inferred Formation Pathway | Supporting Evidence from Analogous Compounds |
| Hydroxylated Derivatives | Attack of reactive oxygen species formed from excited state interaction with dissolved oxygen. researchgate.net | Formation of 2- and 3-hydroxyl acetophenone from acetophenone photolysis. researchgate.net |
| Photoenols | Intramolecular hydrogen abstraction. | Observed in ortho-alkyl substituted acetophenones. rsc.org |
| Ring-Cleavage Products | Sustained photo-oxidative stress. | General pathway for complex aromatic degradation. |
| Ketyl Radicals | Triplet state formation and hydrogen abstraction. | Detected in nanosecond laser photolysis of acetophenone. rsc.org |
Influence of Environmental Factors on Photolysis Kinetics
The rate and extent of photolysis are significantly influenced by various environmental parameters:
Wavelength and Intensity of Light: The degradation will be dependent on the overlap between the compound's absorption spectrum and the solar spectrum at the Earth's surface (>290 nm) copernicus.org. Higher light intensity will generally lead to faster degradation.
Presence of Dissolved Oxygen: The photolysis of acetophenone is greatly diminished in deoxygenated water, suggesting that reactive oxygen species play a crucial role in the degradation process researchgate.net. Therefore, the presence of dissolved oxygen in environmental waters is expected to be a key factor.
Dissolved Organic Matter (DOM): DOM can act as a photosensitizer, potentially accelerating degradation. Conversely, it can also act as a light screen, reducing the amount of light available for direct photolysis and thus inhibiting the process.
Oxidative Degradation Pathways (Mechanistic Focus)
Oxidative degradation, particularly by hydroxyl radicals (•OH), is a primary removal mechanism for many organic pollutants in the atmosphere and in aqueous environments.
Reaction with Environmentally Relevant Oxidants (e.g., Hydroxyl Radicals, Ozone)
The reaction with hydroxyl radicals is expected to be a major degradation pathway for Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-. The •OH radical is a powerful, non-selective oxidant that reacts rapidly with aromatic compounds. The primary mechanisms of reaction are:
•OH Addition to the Aromatic Ring: This is a dominant pathway for aromatic compounds, leading to the formation of hydroxycyclohexadienyl radicals. These intermediates can then react further, often leading to the formation of phenolic derivatives.
Hydrogen Abstraction: •OH can abstract hydrogen atoms from the C-H bonds of the dioxin ring and the acetyl group. For ethers, hydrogen abstraction from the carbon adjacent to the ether oxygen is a common reaction.
Ozone (O₃) is a more selective oxidant. Its reaction with the aromatic ring of the target compound is likely to be slower than the reaction with •OH. However, ozonolysis can lead to ring cleavage and the formation of aldehydes and carboxylic acids.
Kinetic and Product Studies of Oxidative Transformations
While specific kinetic data for Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- are unavailable, rate constants for reactions with •OH can be estimated from structurally similar compounds.
Aromatic Ethers: The rate constant for the gas-phase reaction of •OH with 1,2-dimethoxybenzene (B1683551) has been determined, providing a proxy for the reactivity of the benzodioxin moiety.
Aromatic Ketones: The reaction of •OH with acetophenone and its derivatives has also been studied. For instance, the reaction of •OH with cyclopentenone derivatives occurs at a rapid rate nih.gov.
The oxidation of a related compound, 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol, has been shown to yield an acetophenone derivative, 2,5-dihydroxy-3,4,6-trimethylacetophenone, via a quinone intermediate nih.gov. This suggests that oxidation of the benzodioxin ring can lead to its opening and the formation of substituted acetophenones. The oxidative cleavage of alkenes, a reaction that could potentially occur at the acetyl group under certain conditions, can lead to the formation of ketones and carboxylic acids mdpi.com.
| Reactant Type | •OH Rate Constant (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference Compound |
| Aromatic Hydrocarbons | ~1.1 x 10⁻¹¹ | Toluene mdpi.com |
| Aromatic Ethers | ~5.7 x 10⁹ (for dimethyl ether at 753 K) | Ethers rsc.org |
| Aromatic Ketones | ~2.0 x 10⁻¹³ (for acetone) | Ketones nih.gov |
Note: Rate constants can vary significantly with temperature and specific molecular structure. The values above are for general comparison.
Biodegradation Pathways (Mechanistic and Microbial Biochemistry)
The biodegradation of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- would be dependent on the enzymatic capabilities of soil and aquatic microorganisms. The presence of the benzodioxin ring, a xenobiotic structure, may require specialized enzymatic systems for its breakdown.
The initial steps in the biodegradation of this compound are likely to involve enzymes that can attack the aromatic ring and the ether linkages. The metabolism of aromatic compounds, both homocyclic and heterocyclic, by bacteria under anaerobic conditions has been reviewed, indicating that such pathways exist in nature nih.govnih.gov.
A key insight into the potential biodegradation of the 1,3-benzodioxin moiety comes from studies on the closely related methylenedioxybenzene (1,3-benzodioxole) derivatives. The biodegradation of these compounds often proceeds via the cleavage of the methylenedioxy ring to form catechols. These catechols are then susceptible to ring cleavage by dioxygenase enzymes, a common strategy in the microbial degradation of aromatic compounds.
Actinobacteria, in particular, are known for their ability to degrade a wide range of aromatic compounds microbiolj.org.ua. It is plausible that strains of bacteria such as Rhodococcus or Pseudomonas could be involved in the degradation of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-. The initial enzymatic attack would likely be carried out by monooxygenases or dioxygenases, which would hydroxylate the aromatic ring, making it more amenable to cleavage. The degradation of the ethanone side chain could proceed through oxidation to a carboxylic acid, followed by further breakdown.
Fungi, particularly white-rot fungi, are also known for their ability to degrade complex aromatic pollutants through the action of extracellular lignin-modifying enzymes such as laccases and peroxidases nih.govnih.gov. These non-specific enzymes could initiate the degradation of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-.
Identification of Microbial Enzymes Involved in Degradation
There is currently no scientific literature available that identifies specific microbial enzymes involved in the degradation of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-.
Elucidation of Metabolic Routes and Intermediates in Model Microorganisms
No metabolic routes or degradation intermediates for Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- in any model microorganisms have been elucidated in the available scientific literature.
Future Research Directions and Advanced Academic Perspectives
Exploration of Untapped Synthetic Methodologies for Complex Derivatives
The true value of a core chemical scaffold is often realized through the synthesis of a diverse library of its derivatives. For Ethanone (B97240), 1-(4H-1,3-benzodioxin-5-yl)-, moving beyond simple modifications is critical. Future synthetic research should focus on sophisticated and efficient methodologies to generate complex and structurally diverse analogues.
One promising avenue is the application of modern cross-coupling reactions. beilstein-journals.org Palladium-catalyzed methods such as the Suzuki-Miyaura and Sonogashira-Hagihara reactions could be employed to introduce a wide array of aryl, heteroaryl, or alkyl groups at various positions on the aromatic ring. beilstein-journals.org This would allow for a systematic exploration of the structure-activity relationship (SAR) by fine-tuning the electronic and steric properties of the molecule.
Furthermore, the ethanone group serves as a versatile handle for derivatization into more complex heterocyclic systems. nih.gov For instance, conversion to an intermediate such as an acid hydrazide or a thiosemicarbazone could open pathways to a variety of five-membered heterocycles like 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiazoles. nih.govnih.govresearchgate.netmdpi.com These heterocyclic motifs are prevalent in pharmacologically active compounds, and their incorporation could impart novel biological activities to the benzodioxin scaffold. Methodologies involving cyclodehydrating agents like phosphorus oxychloride or acid-mediated cycloisomerization could prove highly effective. beilstein-journals.orgnih.gov
| Synthetic Strategy | Reaction Type | Potential Outcome | Relevant Precedent |
| Arylation/Alkylation | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) | Introduction of diverse substituents on the aromatic ring | Synthesis of polycyclic uracil (B121893) derivatives beilstein-journals.org |
| Heterocycle Formation | Cyclization of Intermediates (e.g., Hydrazides, Thiosemicarbazones) | Creation of novel oxadiazole, triazole, or thiazole (B1198619) derivatives | Synthesis of 1,3,4-oxadiazoles and thiosemicarbazones nih.govnih.gov |
| Functional Group Interconversion | Acylation, Alkylation, Schiff Base Formation | Modification of amine or thiol derivatives for property tuning | Derivatization of 4-amino-1,2,4-triazole-3-thiol (B7722964) systems researchgate.net |
Challenges and Opportunities in Advanced Spectroscopic and Computational Approaches
A deep understanding of a molecule's properties requires a synergistic approach combining advanced spectroscopic characterization and high-level computational modeling. While standard techniques provide basic structural confirmation, future efforts must embrace more sophisticated methods to probe the nuanced features of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- and its derivatives.
The primary challenge lies in moving from static structural data to a dynamic understanding. While X-ray crystallography can reveal the solid-state conformation and packing interactions like hydrogen bonds and π-π stacking, as has been done for related benzodioxole structures nih.govnih.gov, it provides a limited view. An opportunity exists to use advanced solid-state NMR (ssNMR) to study polymorphism and dynamics in the crystalline form.
In solution, multi-dimensional NMR techniques (e.g., HSQC, HMBC, NOESY) are essential for unambiguous assignment and conformational analysis of complex derivatives. A significant opportunity lies in coupling these experimental results with computational chemistry. Quantum mechanical methods, particularly Density Functional Theory (DFT), can be used to predict spectroscopic data (NMR, IR, UV-vis), aiding in the interpretation of complex spectra and providing insight into the electronic structure and molecular orbitals. nih.gov Studying the optical properties, such as fluorescence, which has been done for other complex heterocyclic systems, could also reveal potential applications in materials science or as biological probes. beilstein-journals.org
| Technique | Objective | Challenge/Opportunity |
| X-ray Crystallography | Determine solid-state structure and intermolecular interactions. | Opportunity: Characterize a series of derivatives to understand how substituents affect crystal packing. nih.gov |
| Multi-dimensional NMR | Unambiguously determine the structure and conformation in solution. | Challenge: Spectral complexity in larger derivatives. Opportunity: Use computational predictions to aid assignment. |
| Fluorescence Spectroscopy | Investigate photophysical properties. | Opportunity: Explore potential as a fluorescent probe or for applications in materials science. beilstein-journals.org |
| Computational Chemistry (DFT) | Predict spectroscopic properties, electronic structure, and reactivity. | Opportunity: Synergize with experimental data for a deeper understanding of structure and properties. nih.gov |
Deepening Mechanistic Understanding of Molecular Interactions
The biological or material function of a molecule is dictated by its interactions with its environment. For Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-, it is crucial to move beyond a simple description of its structure to a mechanistic understanding of its molecular interactions. Crystallographic studies on analogous compounds have identified weak intermolecular forces such as C-H···O hydrogen bonds and π-π stacking interactions that mediate their crystal packing. nih.govnih.gov
Future research should aim to quantify these interactions and understand their implications for the compound's behavior in different environments. A significant opportunity exists in the use of molecular dynamics (MD) simulations to model the compound's conformational flexibility and its interactions with solvent molecules or larger biological targets like proteins and nucleic acids. These simulations can provide a dynamic picture of the binding process and identify key residues or structural features involved in molecular recognition.
Experimentally, techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be employed to measure the thermodynamics and kinetics of binding events with potential biological partners. This would provide quantitative data on binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS), offering deep insights into the driving forces of the interaction. Understanding how the benzodioxin ring, the oxygen atoms, and the ethanone carbonyl group contribute to binding is a key academic objective that could guide the rational design of future derivatives.
Integration with High-Throughput Screening and Data Science for Chemical Discovery
The discovery of novel applications for chemical scaffolds has been revolutionized by the integration of high-throughput screening (HTS) and data science. This paradigm offers a powerful strategy for systematically exploring the potential of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-.
The first step involves creating a diverse chemical library of derivatives, as outlined in section 9.1. This library can then be subjected to HTS against a wide range of biological targets to identify "hits" for potential therapeutic applications. youtube.com Modern HTS platforms utilize state-of-the-art robotics, microplate readers, and automated liquid handlers to test thousands of compounds per day, measuring effects through assays based on fluorescence, luminescence, or absorbance. nih.gov This approach dramatically accelerates the pace of discovery from months to weeks. youtube.com
The vast datasets generated by HTS are often too complex for manual analysis. This is where data science and artificial intelligence (AI) become indispensable. youtube.com Machine learning algorithms can analyze HTS data to build quantitative structure-activity relationship (QSAR) models. youtube.comfrontiersin.org These models can identify the molecular features that correlate with desired activity and predict the potency of virtual compounds before they are synthesized.
Furthermore, generative AI models can be trained on existing chemical data to design entirely new derivatives of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- in silico, optimized for specific properties. youtube.com This creates a powerful "design-make-test-analyze" cycle, where AI proposes new structures, which are then synthesized and tested, with the results feeding back into the model for continuous improvement. youtube.com The development of integrated, web-based platforms can further facilitate this process by providing tools for data storage, analysis, and collaborative research. rsc.org
| Tool/Approach | Application | Potential Impact |
| High-Throughput Screening (HTS) | Rapidly test a library of derivatives against biological targets. | Accelerate the discovery of "hit" compounds for drug or probe development. youtube.combiorxiv.org |
| Machine Learning (e.g., QSAR) | Analyze HTS data to find structure-activity relationships. | Guide the rational design of more potent and selective compounds. youtube.comfrontiersin.org |
| Generative AI / In Silico Design | Propose novel derivatives with optimized properties. | Reduce the time and cost of discovery by prioritizing the most promising candidates for synthesis. youtube.com |
| Chemical Informatics Platforms | Manage, visualize, and share large datasets from experiments and computations. | Foster collaboration and streamline the discovery workflow. rsc.org |
Q & A
Q. What are the recommended synthetic pathways for Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-, and what experimental parameters are critical for optimizing yield?
Methodological Answer: Synthesis typically involves Friedel-Crafts acylation of the benzodioxin core. Key parameters include:
- Catalyst selection : Use Lewis acids like AlCl₃ or FeCl₃ (≥98% purity) for electrophilic substitution .
- Solvent system : Anhydrous dichloromethane or nitrobenzene under inert atmosphere (N₂/Ar) to prevent side reactions.
- Temperature control : Maintain reflux conditions (40–60°C) for 6–12 hours, monitored via TLC/HPLC .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Compare chemical shifts with NIST reference data (e.g., δ 2.5–3.0 ppm for acetyl protons; aromatic protons in the benzodioxin ring at δ 6.5–7.2 ppm) .
- IR spectroscopy : Identify characteristic C=O stretch (~1680–1720 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) in the dioxin ring .
- Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 208.0735 (calculated for C₁₁H₁₀O₃) with <2 ppm error .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification steps.
- Toxicity mitigation : Avoid inhalation/contact; refer to IFRA safety guidelines for benzodioxin derivatives (e.g., exposure limits <1% w/w in formulations) .
- Waste disposal : Neutralize acidic residues before disposal; incinerate halogenated waste per EPA protocols .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) predict the compound’s reactivity and electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps (predicting electrophilic sites) and electrostatic potential maps .
- Molecular Dynamics (MD) : Simulate solvation in water/DMSO to assess stability (e.g., RMSD <0.2 nm over 50 ns trajectories) .
- Docking studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (binding affinity ≤−7.0 kcal/mol) .
Q. How should researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer:
- Multi-technique validation : Compare HPLC (reverse-phase C18 column) and DSC (melting point depression) results.
- Solvent polarity : Test in graded ethanol/water mixtures (0–100%) at 25°C; note discrepancies due to polymorphic forms .
- Literature cross-check : Prioritize data from NIST or peer-reviewed journals over vendor catalogs (e.g., chem960.com excluded per reliability criteria) .
Q. What in vitro assays are suitable for evaluating its biological activity, and how can SAR studies guide optimization?
Methodological Answer:
- Cytotoxicity : MTT assay on HepG2 cells (IC₅₀ determination; positive control: doxorubicin).
- Enzyme inhibition : Test against COX-2 or CYP3A4 using fluorogenic substrates (e.g., 10 µM compound concentration) .
- SAR strategies : Modify substituents on the benzodioxin ring (e.g., methoxy → nitro groups) to enhance binding to hydrophobic enzyme pockets .
Q. How can thermal stability and decomposition pathways be analyzed under varying conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂; observe mass loss steps (degradation onset >200°C) .
- GC-MS post-decomposition : Identify toxic byproducts (e.g., NOₓ, Cl⁻) using NIST library matches .
- Kinetic studies : Apply Arrhenius equation to derive activation energy (Eₐ) for decomposition .
Q. What advanced techniques elucidate reaction mechanisms involving this compound (e.g., electrophilic substitution)?
Methodological Answer:
- Isotopic labeling : Use ¹³C-acetyl groups to track acylation sites via 2D NMR (HSQC/HMBC) .
- In situ IR : Monitor intermediate formation (e.g., Wheland complex) during Friedel-Crafts reactions .
- Kinetic isotope effects : Compare reaction rates with deuterated vs. non-deuterated substrates (kH/kD >1.5 suggests rate-limiting proton transfer) .
Q. How do structural modifications impact its interaction with biomolecules (e.g., DNA/proteins)?
Methodological Answer:
- Fluorescence quenching : Titrate compound into BSA solution; calculate Stern-Volmer constants (Ksv) to assess binding .
- Circular Dichroism (CD) : Monitor α-helix disruption in DNA-binding studies (e.g., λ = 220–300 nm) .
- Molecular dynamics : Simulate interactions with DNA G-quadruplexes (MM-PBSA binding energy ≤−30 kJ/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
